2-Acetyl-n-(2-phenylethyl)pentanamide
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-acetyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C15H21NO2/c1-3-7-14(12(2)17)15(18)16-11-10-13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-11H2,1-2H3,(H,16,18) |
InChI Key |
UASORKWQUVOZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)C(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 2-Acetyl-n-(2-phenylethyl)pentanamide involves the formation of an amide bond between a pentanoic acid derivative (often as an acid chloride or activated ester) and 2-phenylethylamine. The acetyl group at the 2-position of the pentanamide can be introduced either before or after amide formation depending on the synthetic route.
Method 1: Direct Amidation Using Acid Chloride and 2-Phenylethylamine
A widely reported and efficient method for synthesizing N-(2-phenylethyl)amides, including 2-Acetyl-n-(2-phenylethyl)pentanamide, is the reaction of the corresponding acid chloride with 2-phenylethylamine in an organic solvent such as dichloromethane.
- Dissolve 2-phenylethylamine (1.65 equivalents) in dichloromethane (0.25 M).
- Prepare a solution of the acid chloride derivative of 2-acetylpentanoic acid (1.0 equivalent) in dichloromethane (0.4 M).
- Add the acid chloride solution dropwise to the amine solution at room temperature.
- Stir the reaction mixture for 1 hour at room temperature.
- Workup includes washing with sodium bicarbonate solution (5%), hydrochloric acid (1 M), and sodium chloride solution (1 M).
- Dry the organic phase over magnesium sulfate and evaporate to dryness.
Method 2: Coupling via Activated Esters or Carbodiimide-Mediated Amide Bond Formation
Alternative methods involve coupling of the carboxylic acid derivative with 2-phenylethylamine using coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), hydroxybenzotriazole (HOBt), or carbodiimides in the presence of bases like N,N-diisopropylethylamine.
Example from Patent Literature:
- The acid derivative is first converted to an activated ester or mixed anhydride.
- The amine is added at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred for 10-12 hours at 0-5°C.
- After completion, the reaction is quenched with water, filtered, and the solid washed and dried to isolate the amide.
Method 3: Stepwise Synthesis via Protection/Deprotection and Coupling
For more complex derivatives, stepwise synthesis involving protection of amino groups (e.g., Boc-protection), esterification, and subsequent coupling is employed.
- Protection of the amine group using tert-butoxycarbonyl (Boc) groups.
- Esterification of the carboxylic acid with thionyl chloride or sulfuric acid catalysts.
- Coupling with 2-phenylethylamine derivatives using coupling agents at low temperature.
- Deprotection of Boc groups using trifluoroacetic acid in dichloromethane at 0-5°C.
- Purification by crystallization from ethanol-water mixtures.
This method is advantageous for controlling stereochemistry and obtaining high purity products.
Data Table: Summary of Preparation Methods for 2-Acetyl-n-(2-phenylethyl)pentanamide
| Method No. | Reagents & Conditions | Temperature | Solvent | Coupling Agent / Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Phenylethylamine + Acid chloride | Room temperature | Dichloromethane | None (direct acylation) | ~65 | Simple, direct amidation |
| 2 | Acid + 2-Phenylethylamine + BOP + HOBt + Base | 0-5°C | Dichloromethane/DMF | BOP, HOBt, N,N-diisopropylethylamine | 40-85 | Controlled, suitable for complex amides |
| 3 | Boc-protected intermediates + coupling + deprotection | 0-30°C | DCM, Ethanol-water | Thionyl chloride, trifluoroacetic acid | 70-85 | Stepwise, stereocontrolled synthesis |
Analysis of Preparation Methods
Method 1 is straightforward and suitable for small-scale synthesis where moderate yields and purity are acceptable. It requires careful handling of acid chlorides due to their reactivity.
Method 2 provides better control over reaction conditions and is preferred for sensitive or complex substrates. The use of coupling agents like BOP and additives like HOBt minimizes racemization and side reactions.
Method 3 is the most versatile and allows for stereochemical control and purification, essential for pharmaceutical-grade compounds. It is more labor-intensive but yields high-purity products.
Research Findings and Supporting Evidence
The synthesis of N-(2-phenylethyl)amides via acid chloride and amine coupling is well-documented with high purity and acceptable yields.
Patents related to substituted n-pentanamide compounds detail methods involving coupling agents and protection strategies to optimize yield and stereochemical purity.
The use of trifluoroacetic acid for Boc deprotection and subsequent crystallization techniques ensures isolation of pure amide products.
Analytical methods such as LC/MS are employed to confirm purity and composition of the synthesized compounds, ensuring reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-n-(2-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or other derivatives.
Scientific Research Applications
2-Acetyl-n-(2-phenylethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Acetyl-n-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Isomers and Derivatives
3-Methyl-N-(2-phenylethyl)pentanamide and 4-Methyl-N-(2-phenylethyl)pentanamide
- Structural Differences : These isomers differ in the position of the methyl group on the pentanamide chain (3- vs. 4-position).
- Biological Activity :
- 3-Methyl-N-(2-phenylethyl)pentanamide demonstrated moderate antiproliferative activity against human cancer cell lines (e.g., IC₅₀ = 362 μM) and interfered with bacterial quorum-sensing pathways .
- 4-Methyl-N-(2-phenylethyl)pentanamide showed lower activity (IC₅₀ = 162 μM), indicating that methyl group positioning significantly impacts bioactivity .
N-(2-phenylethyl)benzamide
- Structural Difference : Replaces the pentanamide chain with a benzamide group.
Opioid Analogs: Valeryl Fentanyl
Valeryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide) shares a pentanamide backbone but includes a piperidine ring and phenyl group, making it a potent synthetic opioid .
Substituted Pentanamide Derivatives
N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide
- Structural Features : Incorporates a chlorine atom and α-ketoamide group.
- Application : Studied as a phospholipase A₂ inhibitor, highlighting the role of electron-withdrawing groups (e.g., Cl) in enhancing enzyme binding .
2-Amino-2-methyl-N-(1-phenylethyl)pentanamide
- Structural Difference: Contains an amino group at the 2-position instead of an acetyl group.
- Potential Impact: The amino group may increase solubility in aqueous environments, altering pharmacokinetics compared to the acetylated variant .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Acetyl-N-(2-phenylethyl)pentanamide?
- Methodological Answer : The compound can be synthesized via amidation reactions. A two-step approach is typical:
Acetylation : React 2-phenylethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate.
Amide Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to conjugate the acetylated intermediate with pentanoic acid derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Analyze via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for most research applications.
- Structural Confirmation : Use H/C NMR to verify acetyl (δ ~2.1 ppm, singlet) and phenylethyl (δ ~7.3 ppm, aromatic protons; δ ~3.5 ppm, methylene) groups. High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H] expected m/z: calculated based on CHNO) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., residual 2-phenylethylamine) or oxidation products (e.g., carboxylic acid derivatives).
- Mitigation : Optimize reaction stoichiometry (1.2:1 molar ratio of acetyl chloride to amine) and employ inert atmospheres (N) to prevent oxidation. Confirm elimination of impurities via TLC or HPLC .
Advanced Research Questions
Q. How does the acetyl group influence pharmacological activity compared to analogs like Valeryl Fentanyl?
- Methodological Answer :
- Structural Comparison : Unlike Valeryl Fentanyl (piperidinyl and phenyl groups), the acetyl group in this compound may reduce opioid receptor affinity but enhance metabolic stability.
- Testing : Conduct competitive binding assays (e.g., μ-opioid receptor transfected cells) and compare IC values with structural analogs. Use in vitro metabolic assays (liver microsomes) to assess stability .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Data Normalization : Include positive controls (e.g., morphine for opioid activity) and validate assays using orthogonal methods (e.g., calcium flux assays alongside receptor binding). Address batch-to-batch variability by re-synthesizing the compound with strict QC protocols .
Q. What experimental designs are optimal for studying metabolic pathways?
- Methodological Answer :
- In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Key Enzymes : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes. Compare results with in silico predictions (e.g., Schrödinger’s Metabolite Predictor) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalysis : Screen palladium-based catalysts (e.g., Pd/C) for hydrogenation steps.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Process Monitoring : Employ inline FTIR to track reaction progress and terminate at peak yield .
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs NMR Simulator). For IR, ensure anhydrous sample preparation to avoid water interference.
- Crystallography : If ambiguity persists, grow single crystals (via slow evaporation in ethanol) and resolve the structure via X-ray diffraction .
Notes on Data Limitations
- The provided evidence primarily discusses structural analogs (e.g., Valeryl Fentanyl, –9, 13–14). Researchers should extrapolate cautiously and validate findings for 2-Acetyl-N-(2-phenylethyl)pentanamide.
- Regulatory constraints (e.g., DEA scheduling for fentanyl analogs) may apply; consult institutional guidelines before pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
